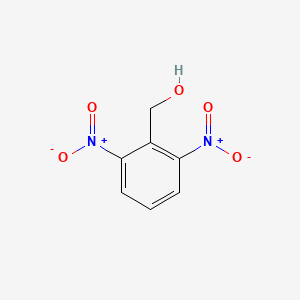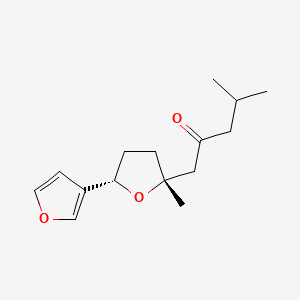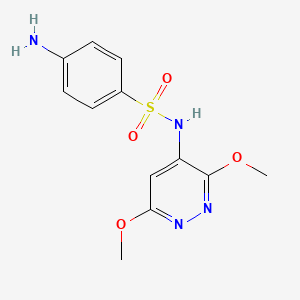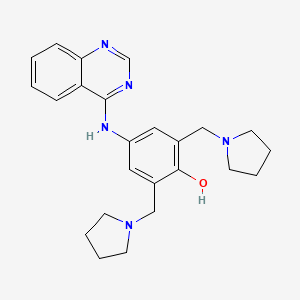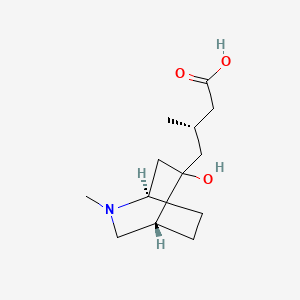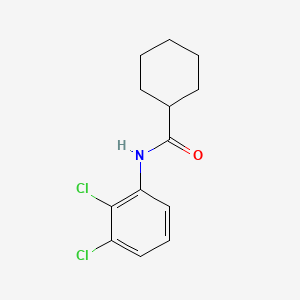
N-(2,3-dichlorophenyl)cyclohexanecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2,3-dichlorophenyl)cyclohexanecarboxamide and its derivatives involves multiple steps, including the preparation of cyclohexanecarboxamide precursors followed by the introduction of the dichlorophenyl group. A study by Özer et al. (2009) described the synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, demonstrating the versatility of the synthetic approaches for obtaining these compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Molecular Structure Analysis
The molecular structure of N-(2,3-dichlorophenyl)cyclohexanecarboxamide derivatives has been elucidated using single-crystal X-ray diffraction studies. These studies provide detailed information on the conformation of the cyclohexane ring, the orientation of the dichlorophenyl group, and the intramolecular interactions stabilizing the molecular structure. Ozer et al. (2021) provided insights into the crystal structure and Hirshfeld surface analysis of N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, highlighting the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and stability of the molecule (Ozer, Solmaz, & Arslan, 2021).
Chemical Reactions and Properties
The reactivity and chemical properties of N-(2,3-dichlorophenyl)cyclohexanecarboxamide are influenced by the functional groups present in the molecule. The carboxamide group and the dichlorophenyl substituent can participate in various chemical reactions, including nucleophilic substitutions, condensation reactions, and the formation of coordination compounds with metals. Studies on the synthesis and characterization of metal complexes derived from N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives provide insights into the potential reactivity and applications of these compounds (Ozer, Arslan, VanDerveer, & Binzet, 2009).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-(2,3-dichlorophenyl)cyclohexanecarboxamide and its derivatives have been a subject of interest in the field of synthetic organic chemistry. The synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, which include the 2,3-dichlorophenyl variant, have been explored. These compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy, providing insights into their structural properties (Özer et al., 2009). Similarly, the crystal structure and Hirshfeld surface analysis of N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, a related compound, have been studied, offering valuable information on molecular conformation and crystal packing (Ozer, Solmaz, & Arslan, 2021).
Interaction with Metal Ions
Research has also been conducted on the interaction of these compounds with metal ions. N-(R-carbamothioyl)cyclohexanecarboxamides and their Ni(II) and Cu(II) complexes have been synthesized and characterized. This includes studying the molecular conformation, electron distribution, and coordination with metal ions, which can be crucial for understanding their potential applications in materials science and catalysis (Özer, Arslan, VanDerveer, & Binzet, 2009).
Potential Biological Applications
In the realm of biological applications, the antimicrobial screening of derivatives of N-(2,3-dichlorophenyl)cyclohexanecarboxamide has been a focus. One study synthesized and evaluated the antibacterial and antifungal activity of N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, indicating their potential as biological agents (Rajput & Sharma, 2021). Additionally, the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, including those with a 2,3-dichlorophenyl substituent, have been investigated, demonstrating their potential in developing anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).
Fluorescence Studies
The fluorescence quenching studies of carboxamide derivatives, including those related to N-(2,3-dichlorophenyl)cyclohexanecarboxamide, have been conducted. These studies are crucial for understanding the photochemical properties of these compounds, which could be relevant in developing new materials for optical applications (Patil et al., 2013).
Materials Science
In the field of materials science, the synthesis and properties of polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, related to N-(2,3-dichlorophenyl)cyclohexanecarboxamide, have been explored. This research offers insights into the development of new polymeric materials with potential applications in various industrial sectors (Yang, Hsiao, & Yang, 1999).
Propriétés
IUPAC Name |
N-(2,3-dichlorophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-10-7-4-8-11(12(10)15)16-13(17)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPWKRVXNGLEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)cyclohexanecarboxamide | |
CAS RN |
200709-97-3 | |
| Record name | 200709-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



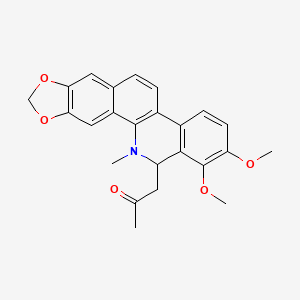
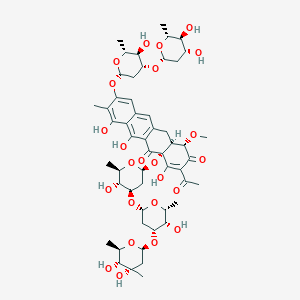
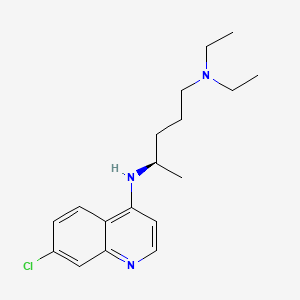
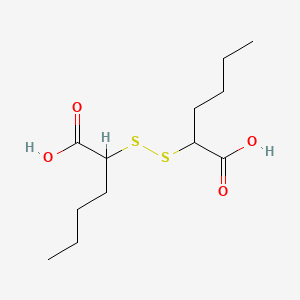
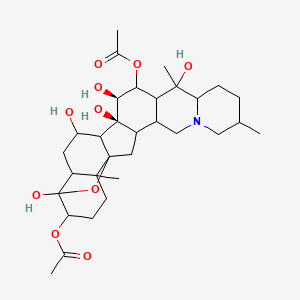
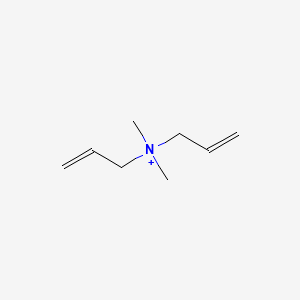
![4,5-Dihydrobenzo[a]pyrene](/img/structure/B1216501.png)

